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Compound Name: Flt3-IN-11

Cat. No.: B15144102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating

mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the

juxtamembrane domain, are among the most common genetic alterations in acute myeloid

leukemia (AML) and are associated with a poor prognosis. This has made Flt3 a prime

therapeutic target for the treatment of AML.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of Quizartinib (AC220), a potent and selective second-generation Flt3

inhibitor. While the initial query specified "Flt3-IN-11," no specific, publicly available information

exists for a compound with this designation. Therefore, this guide focuses on Quizartinib as a

well-characterized and clinically relevant exemplar of a Flt3 inhibitor.

Chemical Structure and Properties
Quizartinib is a small molecule inhibitor that targets the ATP-binding pocket of the Flt3 kinase.

[1] Its chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

N-(5-(tert-butyl)isoxazol-3-yl)-

N'-(4-(7-(2-

morpholinoethoxy)imidazo[2,1-

b][2][3]benzothiazol-2-

yl)phenyl)urea

[4]

Synonyms AC220 [5]

Molecular Formula C29H32N6O4S [4]

Molecular Weight 560.67 g/mol [4]

CAS Number 950769-58-1 [4]

Appearance Solid powder -

Solubility
DMSO: ≥ 42 mg/mL (74.91

mM)
[4]

Pharmacological Properties
Quizartinib is a type II tyrosine kinase inhibitor, meaning it binds to and stabilizes the inactive

conformation of the Flt3 kinase, thereby preventing its activation.[6] This selective inhibition

blocks the downstream signaling pathways that drive leukemic cell proliferation and survival.[7]

Mechanism of Action
Mutated Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and

autophosphorylation, leading to the constitutive activation of downstream signaling cascades,

including the RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways.[7] Quizartinib binds to

the ATP-binding site within the kinase domain of Flt3, preventing ATP from binding and thereby

inhibiting the autophosphorylation and subsequent activation of these downstream pathways.

[1] This ultimately leads to the induction of apoptosis in Flt3-ITD-dependent cancer cells.[7]

In Vitro Activity
Quizartinib has demonstrated potent and selective inhibitory activity against both wild-type and

ITD-mutated Flt3 in various preclinical studies.
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Parameter Cell Line Value Reference

IC50 (Flt3-ITD) MV4-11 1.1 nM [8][9]

IC50 (Wild-Type Flt3) RS4;11 4.2 nM [8][9]

Kd (Flt3) - 1.6 nM [4][10]

Cell Proliferation IC50 MV4-11 0.56 nM [8]

Pharmacokinetics
Parameter Species Dose Value Reference

Cmax Mouse 10 mg/kg (oral) 3.8 µM [9]

Tmax Mouse 10 mg/kg (oral) 2 hours [9]

Half-life

(Quizartinib)
Human - 73 hours [6]

Half-life (AC886 -

active

metabolite)

Human - 119 hours [6]

Protein Binding Human - >99% [2]

Signaling Pathways
The binding of Flt3 ligand (FL) to the Flt3 receptor induces its dimerization and

autophosphorylation, initiating a cascade of downstream signaling events. In Flt3-ITD AML, this

process is constitutively active. Quizartinib effectively blocks this aberrant signaling.
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Caption: Flt3 signaling pathway and the inhibitory action of Quizartinib.
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Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of

Flt3 inhibitors like Quizartinib.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay biochemically quantifies the activity of a kinase by measuring the amount of ADP

produced during the kinase reaction.
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Start

Prepare kinase reaction mix:
- FLT3 enzyme

- Substrate (e.g., poly-GT)
- ATP

- Quizartinib (various concentrations)

Incubate at 30°C for 60 minutes

Add ADP-Glo™ Reagent to stop kinase reaction
and deplete remaining ATP

Incubate at room temperature for 40 minutes

Add Kinase Detection Reagent to convert ADP to ATP
and generate luminescence

Incubate at room temperature for 30-60 minutes

Measure luminescence using a plate reader

Determine IC50

Click to download full resolution via product page

Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay.
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Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell

viability and proliferation.
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Start

Seed AML cells (e.g., MV4-11) in a 96-well plate

Treat cells with various concentrations of Quizartinib

Incubate for 48-72 hours

Add MTT reagent to each well

Incubate for 2-4 hours to allow formazan crystal formation

Add solubilization solution (e.g., DMSO) to dissolve crystals

Measure absorbance at 570 nm using a plate reader

Calculate IC50 for cell proliferation

Click to download full resolution via product page

Caption: General protocol for an MTT-based cell proliferation assay.
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Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early

marker of apoptosis.

Start

Treat AML cells with Quizartinib for 24-48 hours

Harvest and wash cells

Resuspend cells in Annexin V binding buffer

Add FITC-conjugated Annexin V and Propidium Iodide (PI)

Incubate in the dark for 15 minutes at room temperature

Analyze by flow cytometry

Quantify apoptotic cell population

Click to download full resolution via product page
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Caption: Workflow for assessing apoptosis using Annexin V staining.

Western Blotting for FLT3 Signaling
This technique is used to detect the phosphorylation status of Flt3 and its downstream

signaling proteins.
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Start

Treat AML cells with Quizartinib for a specified time

Lyse cells and quantify protein concentration

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane and probe with primary antibodies
(e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5)

Wash and probe with HRP-conjugated secondary antibodies

Detect signal using chemiluminescence

Analyze protein expression and phosphorylation

Click to download full resolution via product page

Caption: Standard Western blotting protocol to analyze Flt3 signaling.
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In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of Flt3 inhibitors in a living

organism.

Start

Inject immunodeficient mice with human AML cells (e.g., MV4-11)
subcutaneously or intravenously

Allow tumors to establish to a palpable size

Randomize mice into treatment groups (vehicle control, Quizartinib)

Administer treatment daily via oral gavage

Monitor tumor volume and body weight regularly

Sacrifice mice at study endpoint or when tumors reach a predetermined size

Assess anti-tumor efficacy

Click to download full resolution via product page
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Caption: Experimental workflow for an AML xenograft mouse model.

Conclusion
Quizartinib (AC220) is a potent and selective second-generation Flt3 inhibitor with significant

preclinical and clinical activity against Flt3-ITD positive AML. Its mechanism of action, involving

the specific inhibition of the constitutively active Flt3 kinase, leads to the suppression of key

pro-survival signaling pathways and the induction of apoptosis in leukemic cells. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and development of Flt3 inhibitors as a targeted therapy for this challenging

disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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